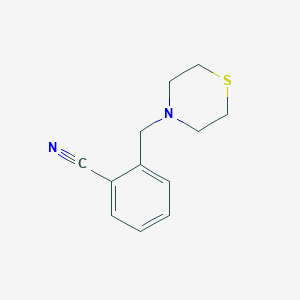
2-(Thiomorpholinomethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiomorpholinomethyl)benzonitrile is an organic compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol It is a derivative of benzonitrile, where a thiomorpholine group is attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholinomethyl)benzonitrile typically involves the reaction of benzonitrile with thiomorpholine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where benzonitrile is treated with thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholinomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-(Thiomorpholinomethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Thiomorpholinomethyl)benzonitrile involves its interaction with specific molecular targets. The thiomorpholine group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler analog without the thiomorpholine group.
2-(Morpholinomethyl)benzonitrile: Similar structure but with a morpholine group instead of thiomorpholine.
2-(Piperidin-1-ylmethyl)benzonitrile: Contains a piperidine group instead of thiomorpholine
Uniqueness
2-(Thiomorpholinomethyl)benzonitrile is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties. The sulfur atom in thiomorpholine can engage in unique interactions, such as forming stronger hydrogen bonds and participating in redox reactions, which are not possible with morpholine or piperidine analogs .
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-(thiomorpholin-4-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H14N2S/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2 |
InChI Key |
MDMITNIBYUKULW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















